2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid
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Overview
Description
2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid is a complex organic compound with a unique structure characterized by multiple stereocenters and functional groups. This compound is known for its significant biological and chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route may vary depending on the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-[(3R,4R,5S,7S,16S)-17-Acetamido-5,16-dihydroxy-3,7-dimethyl-4-heptadecanyl]oxy]-2-oxoethyl]succinic acid
- **2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethyl-4-heptadecanyl]oxy]-2-oxoethyl]succinic acid
Uniqueness
2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H47NO10 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-4,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C25H47NO10/c1-4-16(3)24(33)21(36-23(32)12-17(25(34)35)11-22(30)31)10-15(2)8-6-5-7-9-19(28)20(29)13-18(27)14-26/h15-21,24,27-29,33H,4-14,26H2,1-3H3,(H,30,31)(H,34,35)/t15-,16+,17?,18-,19+,20-,21-,24+/m0/s1 |
InChI Key |
YKGILJZVMMTMQS-DHHJSWHASA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCC[C@H]([C@H](C[C@@H](CN)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCC(C(CC(CN)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O |
Origin of Product |
United States |
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